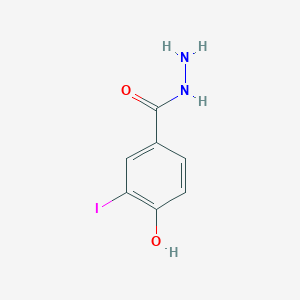

4-Hydroxy-3-iodobenzohydrazide

Description

Contextualization within the Hydrazide and Acylhydrazone Chemical Space

Hydrazides are a class of organic compounds characterized by the presence of a hydrazine (B178648) derivative where one or both hydrogen atoms are substituted by acyl groups. They are synthetically accessible, often prepared through the reaction of an ester with hydrazine hydrate. mdpi.comnih.gov The hydrazide moiety serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds and, notably, acylhydrazones. researchgate.net

Acylhydrazones, which possess the –CO–NH–N=CH– moiety, are typically formed through the condensation reaction of a hydrazide with an aldehyde or ketone. nih.gov This reaction provides a straightforward method to introduce structural diversity. Both hydrazides and acylhydrazones are recognized for their ability to engage in various biological interactions. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) in the hydrazide structure allows for interactions with biological targets such as enzymes and receptors. ontosight.ai

4-Hydroxy-3-iodobenzohydrazide fits squarely within this chemical space. The presence of the hydroxyl (-OH) and iodo (-I) substituents on the phenyl ring further modulates its electronic and steric properties. The hydroxyl group can participate in hydrogen bonding, while the iodine atom can be involved in halogen bonding, a non-covalent interaction that has gained recognition for its potential role in molecular recognition at biological targets. ontosight.ai The core structure of 4-Hydroxy-3-iodobenzohydrazide thus presents multiple points for potential modification and interaction, making it an attractive starting point for chemical synthesis and biological screening.

Historical and Current Significance in Medicinal Chemistry Research

While a detailed historical account specifically for 4-Hydroxy-3-iodobenzohydrazide is not extensively documented in seminal, early literature, the broader classes of hydrazides and acylhydrazones have long been of interest in medicinal chemistry. The journey of these compounds can be traced back to the early 20th century with the discovery of the antitubercular activity of isoniazid, a simple hydrazide derivative. This discovery spurred significant research into the synthesis and biological evaluation of a vast number of related structures.

The significance of iodo-substituted benzohydrazides, including the 4-hydroxy-3-iodo variant, lies in their potential as precursors for a variety of biologically active molecules. Research has shown that acylhydrazones derived from iodobenzoic acids exhibit a range of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.gov The inclusion of an iodine atom in the molecular structure is often explored for its potential to enhance biological activity, possibly through increased lipophilicity which can affect cell permeability. mdpi.com

In recent years, the focus of medicinal chemistry has been on the rational design of new therapeutic agents. In this context, 4-Hydroxy-3-iodobenzohydrazide serves as a valuable scaffold. Its derivatives have been investigated for various therapeutic applications. For instance, the broader class of benzohydrazide (B10538) derivatives has been explored for antioxidant and neuroprotective activities, with some showing potential as inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases. pensoft.net The presence of the hydroxyl group on the phenyl ring is often considered a key feature for antioxidant activity. pensoft.net

Overview of Research Trajectories Pertaining to 4-Hydroxy-3-iodobenzohydrazide Derivatives and Related Scaffolds

The research trajectories stemming from the 4-Hydroxy-3-iodobenzohydrazide scaffold are primarily centered on the synthesis and biological evaluation of its acylhydrazone derivatives. The general strategy involves the condensation of 4-Hydroxy-3-iodobenzohydrazide with a diverse range of aldehydes and ketones to generate a library of novel compounds. These derivatives are then screened for various biological activities.

A significant area of investigation for related iodo-substituted benzohydrazide acylhydrazones has been in the realm of antimicrobial agents . Studies have demonstrated that acylhydrazones derived from 2-, 3-, and 4-iodobenzoic acids possess antibacterial and antifungal properties. mdpi.comnih.gov The nature of the substituent introduced via the aldehyde or ketone plays a crucial role in determining the spectrum and potency of antimicrobial activity. mdpi.com

Another prominent research avenue is the exploration of these derivatives as anticancer agents . The acylhydrazone scaffold is present in a number of compounds with demonstrated antiproliferative activity. Research on derivatives of iodo-substituted benzohydrazides has shown that some of these compounds exhibit cytotoxicity against various cancer cell lines. mdpi.comnih.gov

Furthermore, the structural features of 4-Hydroxy-3-iodobenzohydrazide and its derivatives make them candidates for other therapeutic targets. For example, derivatives of 4-hydroxybenzohydrazide have been synthesized and evaluated as tyrosinase inhibitors, which are of interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders. nih.gov The core structure is also amenable to the synthesis of quinoline-based derivatives, a class of compounds known for a wide range of biological activities, including anti-HIV and antibacterial effects. nih.gov

The general synthesis of hydrazides and their subsequent conversion to acylhydrazones is a well-established and versatile approach in medicinal chemistry. The table below outlines the typical synthetic route.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Esterification | Carboxylic acid, Alcohol, Acid catalyst | Ester |

| 2 | Hydrazinolysis | Ester, Hydrazine hydrate, Reflux | Hydrazide |

| 3 | Condensation | Hydrazide, Aldehyde/Ketone, Catalytic acid, Reflux | Acylhydrazone |

This synthetic flexibility allows researchers to systematically modify the structure of the lead compound and study the structure-activity relationships (SAR), which is a fundamental aspect of modern drug discovery. The ongoing research into 4-Hydroxy-3-iodobenzohydrazide and its related scaffolds continues to contribute valuable knowledge to the field of medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C7H7IN2O2 |

|---|---|

Molecular Weight |

278.05 g/mol |

IUPAC Name |

4-hydroxy-3-iodobenzohydrazide |

InChI |

InChI=1S/C7H7IN2O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,9H2,(H,10,12) |

InChI Key |

FPUYECZDASNYGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)I)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-Hydroxy-3-iodobenzohydrazide

The most widely utilized conventional method for preparing benzohydrazides is the hydrazinolysis of a corresponding ester. egranth.ac.in This process involves the reaction of an ester, in this case, methyl 4-hydroxy-3-iodobenzoate, with hydrazine (B178648) hydrate. mdpi.com

The synthesis is typically carried out by dissolving the ester in an alcohol, such as anhydrous ethanol, and then adding hydrazine hydrate. mdpi.com The mixture is heated under reflux for several hours to drive the reaction to completion. mdpi.comthepharmajournal.com Following the reaction, the mixture is cooled, which often results in the precipitation of the solid hydrazide product. thepharmajournal.com The product can then be filtered and washed to achieve purity. thepharmajournal.com This method is well-established for producing a variety of iodobenzoic acid hydrazides, with reported yields for similar compounds ranging from 67–72%. mdpi.com

Table 1: Example of Conventional Ester Hydrazinolysis for Iodobenzohydrazide Synthesis

| Starting Material | Reagent | Solvent | Condition | Reaction Time | Yield (%) |

|---|

Note: This table represents data for a structurally similar compound, illustrating the typical parameters of the ester hydrazinolysis method.

In recent years, there has been a significant shift towards developing greener, more efficient, and economical methods for chemical synthesis, and the preparation of hydrazides is no exception. orientjchem.org These approaches focus on reducing reaction times, minimizing energy consumption, and eliminating the use of hazardous organic solvents. egranth.ac.inresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. egranth.ac.in The application of microwave dielectric heating can dramatically reduce reaction times from hours to mere minutes or even seconds, while often leading to higher yields and purer products. redalyc.orgscispace.com

For the synthesis of hydrazides directly from carboxylic acids and hydrazine hydrate, microwave irradiation in a solvent-free, one-pot method has proven superior to conventional heating. researchgate.net This technique avoids the need to first prepare an ester intermediate. egranth.ac.in The significant reduction in energy consumption and reaction time makes it a highly efficient and environmentally friendly alternative. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzoic Hydrazide

| Parameter | Conventional Method (from acid via ester) | Green Method (from acid via microwave) | Improvement |

|---|---|---|---|

| Number of Steps | Two | One | 50% Reduction researchgate.net |

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less researchgate.net |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less researchgate.net |

Source: Data adapted from a comparative study on benzoic hydrazide synthesis. researchgate.net

Solvent-free synthesis represents a significant advancement in green chemistry by eliminating the environmental impact and cost associated with solvent use and disposal. researchgate.netrsc.org Mechanochemical methods, such as grinding reactants together in a mortar or a ball mill, can facilitate reactions in the solid state. mdpi.comorganic-chemistry.org

This technique has been successfully applied to the synthesis of various hydrazide derivatives. mdpi.com For instance, the condensation of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide with various aldehydes has been achieved using a grinding technique with moist L-proline as an organocatalyst, resulting in high yields and short reaction times. mdpi.com Solvent-assisted grinding is another efficient method that has been used to synthesize complex heterocyclic molecules in minutes at room temperature. organic-chemistry.org These methods are noted for their simplicity, high efficiency, and minimal waste generation. mdpi.comorganic-chemistry.org

The development of modern synthetic routes for hydrazides is increasingly guided by the twelve principles of green chemistry. mdpi.com These principles advocate for processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

Key green metrics are used to assess the environmental performance of a synthetic method. For hydrazide synthesis, a direct microwave-assisted approach shows significant improvements over conventional methods across several metrics, including a higher atom economy, better reaction mass efficiency, and a drastically lower E-factor (which quantifies waste produced per kilogram of product). researchgate.net The use of reusable catalysts and solvent-free conditions further aligns these modern syntheses with green chemistry goals. researchgate.netmdpi.com

Table 3: Green Chemistry Metrics for Conventional vs. Microwave Hydrazide Synthesis

| Metric | Conventional Method | Green Method (Microwave) | Improvement |

|---|---|---|---|

| E(environmental) factor | 4.5 | 0.3 | 93.3% Reduction researchgate.net |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase researchgate.net |

| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase researchgate.net |

Source: Data adapted from a comparative study on benzoic hydrazide synthesis. researchgate.net

Environmentally Conscious and Accelerated Synthetic Approaches

Derivatization and Analog Synthesis of 4-Hydroxy-3-iodobenzohydrazide Scaffold

The 4-hydroxy-3-iodobenzohydrazide scaffold is a valuable building block in organic synthesis, primarily due to the reactivity of its hydrazide functional group. thepharmajournal.comscispace.com A common and straightforward derivatization is the condensation reaction with various aliphatic or aromatic aldehydes and ketones. mdpi.comderpharmachemica.com This reaction yields N-acylhydrazones, a class of compounds containing the –CO–NH–N=CH– moiety, which are of significant interest in medicinal chemistry. mdpi.comrsc.org

The synthesis of these derivatives typically involves reacting the hydrazide with an appropriate aldehyde in a suitable solvent, often with a catalytic amount of acid. derpharmachemica.com This modular approach allows for the creation of a large library of analog compounds by simply varying the aldehyde or ketone reactant. thepharmajournal.comderpharmachemica.com For example, substituted benzohydrazides have been reacted with a wide range of aldehydes, including 2-chloro-6-methoxy-3-quinolinecarbaldehyde and various substituted benzaldehydes, to produce diverse series of N-acylhydrazone derivatives. thepharmajournal.com These derivatization reactions are crucial for exploring the structure-activity relationships of the core scaffold. nih.gov

Table 4: Examples of Derivatization of Benzohydrazides to Form N-Acylhydrazones

| Hydrazide Core | Aldehyde Reactant | Resulting Derivative Class |

|---|---|---|

| Substituted Benzohydrazide (B10538) | 3-Acetyl-4-hydroxycoumarin | N'-(1-(4-hydroxycoumarinyl)ethylidene)benzohydrazides thepharmajournal.com |

| Substituted Benzohydrazide | 2-Chloro-6-methoxy-3-quinolinecarbaldehyde | N′-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-benzohydrazides thepharmajournal.com |

| 4-Hydroxybenzohydrazide | Vanillin (B372448) (4-Hydroxy-3-methoxybenzaldehyde) | N'-((4-hydroxy-3-methoxyphenyl)methylene)-4-hydroxybenzohydrazide researchgate.net |

Condensation Reactions with Carbonyl Compounds to Form Hydrazones and Schiff Bases

The condensation of 4-hydroxy-3-iodobenzohydrazide with a range of aldehydes and ketones represents a fundamental synthetic transformation. This reaction typically proceeds by heating the hydrazide with the respective carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid. The resulting products are N'-substituted hydrazones, also known as Schiff bases.

This reaction is driven by the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The general scheme for this reaction is as follows:

A variety of aromatic and heterocyclic aldehydes have been successfully condensed with 4-hydroxy-3-iodobenzohydrazide to generate a library of hydrazone derivatives. The selection of the carbonyl compound is crucial as the substituents on the aldehyde or ketone moiety can significantly influence the chemical properties and biological profile of the resulting hydrazone.

Table 1: Examples of Hydrazones/Schiff Bases Synthesized from 4-Hydroxy-3-iodobenzohydrazide

| Carbonyl Compound | Resulting Hydrazone/Schiff Base | Reference |

|---|---|---|

| Salicylaldehyde | N'-(2-hydroxybenzylidene)-4-hydroxy-3-iodobenzohydrazide | researchgate.net |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-4-hydroxy-3-iodobenzohydrazide | researchgate.net |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-4-hydroxy-3-iodobenzohydrazide | researchgate.net |

Cyclization Reactions for the Formation of Heterocyclic Derivatives

The hydrazone derivatives of 4-hydroxy-3-iodobenzohydrazide are valuable intermediates for the synthesis of a diverse array of five-membered heterocyclic compounds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These cyclization reactions typically involve the use of specific reagents that facilitate ring closure.

1,3,4-Oxadiazoles

The oxidative cyclization of N'-aroylhydrazones derived from 4-hydroxy-3-iodobenzohydrazide is a common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov Various oxidizing agents can be employed for this transformation, such as chloramine-T, lead tetraacetate, or iodine in the presence of a base. organic-chemistry.org The reaction proceeds through the formation of a nitrilimine intermediate, which then undergoes intramolecular cyclization.

Another route to 1,3,4-oxadiazoles involves the reaction of 4-hydroxy-3-iodobenzohydrazide with carbon disulfide in the presence of a base, followed by alkylation or acylation of the resulting thiol intermediate. nih.gov

1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazoles from 4-hydroxy-3-iodobenzohydrazide can be achieved by reacting the hydrazide with carbon disulfide in an alkaline medium to form an intermediate dithiocarbazate, which upon treatment with a dehydrating agent like concentrated sulfuric acid, yields the corresponding 5-substituted-1,3,4-thiadiazole-2-thione. mdpi.com Alternatively, the thiosemicarbazide (B42300) derivative, obtained by reacting the hydrazide with an isothiocyanate, can undergo cyclization in the presence of a dehydrating agent to afford 2-amino-5-substituted-1,3,4-thiadiazoles. researchgate.net

1,2,4-Triazoles

Derivatives of 1,2,4-triazole (B32235) can be synthesized from 4-hydroxy-3-iodobenzohydrazide through several pathways. One common method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate can then be cyclized in the presence of a base, such as sodium hydroxide, to yield a 1,2,4-triazole-3-thione derivative. researchgate.net Another approach involves the reaction of the hydrazide with formamide (B127407) under microwave irradiation, which can lead to the formation of the 1,2,4-triazole ring. nih.govfrontiersin.org

Introduction of Diverse Substituents to Modulate Molecular Properties and Bioactivity

The modulation of the molecular properties and biological activity of 4-hydroxy-3-iodobenzohydrazide derivatives is often achieved by introducing a variety of substituents at different positions of the molecule. This can be accomplished either by starting with a substituted 4-hydroxy-3-iodobenzohydrazide core or by modifying the synthesized hydrazones and heterocyclic derivatives.

Furthermore, the heterocyclic rings (1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles) derived from 4-hydroxy-3-iodobenzohydrazide can be further functionalized. For instance, the thiol group in 1,3,4-thiadiazole-2-thiones can be alkylated or acylated to introduce a variety of side chains. esisresearch.org Similarly, the amino group in 2-amino-1,3,4-thiadiazoles can be derivatized to form amides, sulfonamides, or Schiff bases, thereby expanding the chemical diversity and potential bioactivity of the resulting compounds. esisresearch.org The introduction of different aryl or alkyl groups at various positions of the heterocyclic rings allows for a systematic investigation of structure-activity relationships, which is crucial for the rational design of new therapeutic agents.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Hydroxy-3-iodobenzohydrazide |

| Salicylaldehyde |

| 4-Chlorobenzaldehyde |

| 4-Nitrobenzaldehyde |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) |

| N'-(2-hydroxybenzylidene)-4-hydroxy-3-iodobenzohydrazide |

| N'-(4-chlorobenzylidene)-4-hydroxy-3-iodobenzohydrazide |

| N'-(4-nitrobenzylidene)-4-hydroxy-3-iodobenzohydrazide |

| N'-(4-hydroxy-3-methoxybenzylidene)-4-hydroxy-3-iodobenzohydrazide |

| 1,3,4-Oxadiazole |

| 1,3,4-Thiadiazole |

| 1,2,4-Triazole |

| Carbon disulfide |

| Lead tetraacetate |

| Chloramine-T |

| Sodium hydroxide |

| Isothiocyanate |

Advanced Structural Elucidation and Spectroscopic Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods provide invaluable insights into the molecular structure, bonding, and electronic properties of chemical compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-Hydroxy-3-iodobenzohydrazide, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct functional moieties.

The presence of the hydrazide group would be confirmed by N-H stretching vibrations, typically appearing in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the amide group is one of the most intense and characteristic bands in the IR spectrum and is expected to appear in the region of 1630-1680 cm⁻¹. The phenolic O-H stretch will likely be observed as a broad band in the 3200-3600 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would produce bands in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the hydrazide group is expected around 1200-1350 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (Broad) |

| Amine N-H | Stretching | 3200-3400 |

| Aromatic C-H | Stretching | >3000 |

| Carbonyl C=O | Stretching | 1630-1680 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 4-Hydroxy-3-iodobenzohydrazide, distinct signals are expected for each type of proton. The protons of the aromatic ring would appear in the downfield region, typically between 6.5 and 8.0 ppm. The specific chemical shifts and splitting patterns will depend on the substitution pattern. The proton ortho to the iodine atom is expected to be the most downfield. The phenolic hydroxyl proton (OH) would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The amide (NH) and amine (NH₂) protons of the hydrazide group would also give rise to signals that can be broad and solvent-dependent, typically in the range of 4.0 to 10.0 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5-8.0 | d, dd |

| Phenolic-OH | Variable (broad s) | s |

| Amide-NH | Variable (broad s) | s |

| Amine-NH₂ | Variable (broad s) | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4-Hydroxy-3-iodobenzohydrazide, the carbonyl carbon of the hydrazide group is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons would resonate between 110 and 160 ppm. The carbon atom attached to the iodine (C-I) would show a characteristic upfield shift due to the heavy atom effect, while the carbon attached to the hydroxyl group (C-OH) would be shifted downfield.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160-170 |

| Aromatic (C-OH) | 150-160 |

| Aromatic (C-H) | 110-140 |

| Aromatic (C-I) | 80-90 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 4-Hydroxy-3-iodobenzohydrazide is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and the carbonyl group. The presence of the hydroxyl and hydrazide groups as auxochromes is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For 4-Hydroxy-3-iodobenzohydrazide, the molecular ion peak [M]⁺ would be observed at its calculated molecular weight. The presence of iodine would be indicated by a characteristic isotopic pattern. Key fragmentation pathways would likely involve the cleavage of the N-N bond and the C-N bond of the hydrazide moiety, as well as the loss of small molecules like H₂O and CO.

| Compound Name |

|---|

| 4-Hydroxy-3-iodobenzohydrazide |

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

The process involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. ubc.ca The solution of the crystal structure yields fundamental crystallographic data, including the unit cell dimensions (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the space group, which describes the symmetry elements of the crystal. mdpi.com This level of detail is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material. mdpi.com

While specific crystallographic data for 4-Hydroxy-3-iodobenzohydrazide is not publicly available, the table below illustrates the typical parameters obtained from a single-crystal XRD analysis for a related benzohydrazide (B10538) derivative. nih.gov

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₇H₇IN₂O₂ |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | Length of the 'a' axis of the unit cell. | 6.37 |

| b (Å) | Length of the 'b' axis of the unit cell. | 13.34 |

| c (Å) | Length of the 'c' axis of the unit cell. | 8.51 |

| β (°) | Angle of the 'β' axis of the unit cell. | 97.44° |

| Volume (ų) | The volume of the unit cell. | 717.4 |

| Z | The number of molecules per unit cell. | 4 |

Powder X-ray Diffraction for Polymorphism and Phase Characterization

Powder X-ray Diffraction (PXRD) is an essential analytical technique used to characterize the bulk, polycrystalline form of a compound. units.it Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on a finely ground powder, making it a more convenient method for routine analysis and quality control. libretexts.org The technique provides a distinct diffraction pattern, often referred to as a "fingerprint," which is unique to a specific crystalline phase. units.it

PXRD is particularly valuable for identifying and distinguishing between different polymorphs—crystalline forms of the same compound that have different molecular packing arrangements. mdpi.com These different forms can exhibit distinct physical properties. The PXRD pattern plots the intensity of the diffracted X-rays versus the diffraction angle (2θ). The position and relative intensity of the peaks are characteristic of the crystal lattice structure. nih.gov

By comparing the PXRD pattern of a newly synthesized batch of 4-Hydroxy-3-iodobenzohydrazide against a reference pattern, one can confirm its phase identity and purity. The absence of unexpected peaks indicates a pure phase, while the presence of additional peaks could signify a mixture of polymorphs or the presence of impurities.

The following table demonstrates how PXRD data can be used to differentiate between hypothetical polymorphic forms of a compound.

| Characteristic Peaks (2θ) - Form I | Characteristic Peaks (2θ) - Form II |

|---|---|

| 8.5° | 9.2° |

| 12.3° | 13.1° |

| 15.8° | 17.5° |

| 21.0° | 22.4° |

| 25.6° | 26.8° |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-Stacking Interactions)

The solid-state structure of 4-Hydroxy-3-iodobenzohydrazide is stabilized by a network of intermolecular interactions, which can be precisely mapped using data from single-crystal X-ray diffraction. These non-covalent forces dictate the molecular packing and significantly influence the compound's physical properties.

Hydrogen Bonding: The most significant intermolecular interactions within this structure are expected to be hydrogen bonds. nih.gov The 4-Hydroxy-3-iodobenzohydrazide molecule contains multiple hydrogen bond donors (the phenolic hydroxyl (-OH) group and the hydrazide (-NH, -NH₂) groups) and acceptors (the carbonyl oxygen (C=O), the hydroxyl oxygen, and the hydrazide nitrogen atoms). youtube.com These groups can engage in a complex network of intermolecular hydrogen bonds, linking adjacent molecules into chains, sheets, or three-dimensional frameworks. nih.gov For example, a common interaction involves the hydrazide N-H group of one molecule donating a hydrogen bond to the carbonyl oxygen of a neighboring molecule. researchgate.net

The analysis of these interactions involves examining key geometric parameters derived from the crystal structure, as detailed in the table below.

| Interaction Type | Key Geometric Parameters | Typical Values |

|---|---|---|

| Hydrogen Bond (D-H···A) | D···A distance, D-H···A angle | Distance: 2.5 - 3.5 Å; Angle: > 120° |

| π-π Stacking | Centroid-to-centroid distance, slip angle | Distance: 3.3 - 3.8 Å |

Therefore, it is not possible to provide the detailed, data-driven article as requested under the specified outline. The information required to generate scientifically accurate content for each section and subsection for "4-Hydroxy-3-iodobenzohydrazide" does not appear to be published in the accessible scientific domain.

Computational Chemistry and Theoretical Investigations

Advanced Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the crystal packing, stability, and physical properties of a compound. Techniques like Hirshfeld surface analysis and the study of non-covalent interactions provide deep insights into how molecules arrange themselves in a solid state.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov This method generates a three-dimensional surface around a molecule, color-coded to represent different properties of the intermolecular contacts. Key maps generated in this analysis include:

d_norm : This property maps the normalized contact distance, highlighting regions of significant intermolecular interactions. Dark red spots on the d_norm surface indicate close-contact interactions, which are often hydrogen bonds. mdpi.com

Shape Index : This map helps in identifying the shape of the molecular surface, with red concave regions typically representing acceptor atoms and blue regions representing donor atoms. mdpi.com

Curvedness : This property distinguishes flat, planar regions of the molecule from areas with high curvature.

Non-Covalent Interactions (NCI)

Non-covalent interactions are the dominant forces governing the supramolecular architecture of molecular crystals. mdpi.com For 4-Hydroxy-3-iodobenzohydrazide, the primary non-covalent interactions influencing its structure would be:

Hydrogen Bonds : The molecule contains multiple hydrogen bond donors (-OH, -NH, -NH2) and acceptors (C=O, -OH, -NH2). Strong O—H···O and N—H···O hydrogen bonds are expected to be primary drivers in the formation of stable dimers or extended chains. nih.gov

Halogen Bonds : The iodine atom on the benzene (B151609) ring can act as a Lewis acid, forming halogen bonds with electron-donating atoms like oxygen. mdpi.com These I···O or I···N interactions can play a crucial role in the directional organization of the crystal lattice.

π-π Stacking : The presence of the benzene ring allows for π-π stacking interactions, where the aromatic rings of adjacent molecules align, contributing to the stability of the crystal structure. nih.govresearchgate.net

The interplay of these varied interactions dictates the final three-dimensional arrangement of the molecules, influencing properties such as melting point, solubility, and polymorphism.

Prediction of Drug-Likeness and ADMET Properties

In silico tools are widely used in the early stages of drug discovery to predict the pharmacokinetic properties of a molecule, summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictions help to identify candidates with a higher probability of success in clinical trials. units.it

Drug-Likeness and Lipinski's Rule of Five

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. units.it The most well-known guideline for this is Lipinski's Rule of Five, which states that an orally active drug generally has:

No more than 5 hydrogen bond donors (HBD). wikipedia.orgdrugbank.com

No more than 10 hydrogen bond acceptors (HBA). wikipedia.orgdrugbank.com

A molecular mass under 500 daltons. wikipedia.orgdrugbank.com

A calculated octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgdrugbank.com

A compound is considered to have good drug-like potential if it violates no more than one of these rules. researchgate.nettiu.edu.iq

The properties of 4-Hydroxy-3-iodobenzohydrazide are evaluated against these criteria in the table below.

| Property | Value for 4-Hydroxy-3-iodobenzohydrazide | Lipinski's Rule | Compliance |

| Molecular Mass | 278.04 g/mol | < 500 daltons | Yes |

| Hydrogen Bond Donors | 4 (one OH, one NH, one NH2) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (two O, two N) | ≤ 10 | Yes |

| Log P (Predicted) | ~1.5 - 2.0 | ≤ 5 | Yes |

| Rule Violations | 0 | ≤ 1 | Yes |

Based on this analysis, 4-Hydroxy-3-iodobenzohydrazide fully complies with Lipinski's Rule of Five, indicating a high potential for oral bioavailability.

ADMET Profile Prediction

Beyond simple rules, a more detailed ADMET profile can be computationally predicted.

Absorption : Human Intestinal Absorption (HIA) is a key factor for oral drugs. nih.gov Properties like the Topological Polar Surface Area (TPSA) are used to predict absorption, with values below 140 Ų generally favored for good cell membrane permeability. researchgate.net The TPSA for 4-Hydroxy-3-iodobenzohydrazide is calculated to be approximately 78.2 Ų, suggesting good absorption potential.

Distribution : The ability of a drug to cross the blood-brain barrier (BBB) is a critical parameter. While specific predictions require sophisticated software, general indicators can be assessed.

Metabolism : The metabolism of a drug is primarily carried out by cytochrome P450 (CYP) enzymes. In silico models can predict whether a compound is likely to be a substrate or inhibitor of key CYP isoforms (e.g., 1A2, 2C9, 2D6, 3A4), which is crucial for anticipating drug-drug interactions. nih.gov

Excretion : This involves predicting the pathways by which the drug and its metabolites are removed from the body.

Toxicity : Computational models can screen for potential toxicities, such as carcinogenicity or organ-specific toxicity, helping to flag problematic compounds early in the discovery process. nih.gov

Biological Activity and Mechanistic Studies Excluding Clinical Human Trials

Antimicrobial Research Endeavors

No publicly available research has specifically investigated the antimicrobial properties of 4-Hydroxy-3-iodobenzohydrazide. Therefore, data on its efficacy against bacterial and fungal pathogens, as well as its mechanism of action, are not available.

There are no documented studies that have assessed the in vitro antibacterial activity of 4-Hydroxy-3-iodobenzohydrazide against Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), or Gram-negative bacteria. Consequently, data regarding its Minimum Inhibitory Concentration (MIC) or zone of inhibition against these strains are nonexistent in the current body of scientific literature.

Similarly, the scientific literature lacks any reports on the investigation of the antifungal potential of 4-Hydroxy-3-iodobenzohydrazide. Its efficacy against various fungal pathogens has not been evaluated, and therefore, no data on its antifungal activity is available for review.

As there are no studies on the antimicrobial activity of 4-Hydroxy-3-iodobenzohydrazide, research into its potential mechanisms of action, such as membrane permeabilization, has not been undertaken.

Antineoplastic and Antiproliferative Investigations (In Vitro and In Vivo Non-Human Models)

The potential of 4-Hydroxy-3-iodobenzohydrazide as an antineoplastic or antiproliferative agent remains unexplored, with no available studies in the public domain.

No research has been published detailing the cytotoxicity of 4-Hydroxy-3-iodobenzohydrazide against human cancer cell lines, including but not limited to A549 (lung carcinoma) and HeLa (cervical cancer). As a result, there is no data available on its IC50 values or its potential as a cytotoxic agent.

Given the absence of foundational research into its cytotoxic effects, there have been no subsequent investigations into the potential anticancer mechanisms of 4-Hydroxy-3-iodobenzohydrazide.

Enzymatic Inhibition Profiling

There is no specific information available regarding the inhibitory activity of 4-Hydroxy-3-iodobenzohydrazide against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While various hydrazide-hydrazone derivatives have been investigated as potential cholinesterase inhibitors, the specific efficacy and inhibition constants (IC₅₀) for 4-Hydroxy-3-iodobenzohydrazide have not been reported. nih.govnih.govresearchgate.netresearchgate.netnih.gov

Scientific literature lacks data on the α-glucosidase inhibitory potential of 4-Hydroxy-3-iodobenzohydrazide. Studies on other classes of compounds have explored their utility as α-glucosidase inhibitors for managing hyperglycemia, but this specific compound has not been evaluated in this context. nih.govnih.govmdpi.comfrontiersin.org

No studies were found that assessed the inhibitory effect of 4-Hydroxy-3-iodobenzohydrazide on insulysin, urease, or hypoxia-inducing factor (HIF) prolyl hydroxylase. Research exists on other chemical entities as inhibitors for these enzymes—for instance, Schiff bases of 4-Hydroxy-3-methoxybenzaldehyde have been studied for insulysin inhibition, and various compounds are known urease and HIF prolyl-hydroxylase inhibitors—however, data for 4-Hydroxy-3-iodobenzohydrazide is absent. wikipedia.orgjapsonline.commdpi.comnih.govqub.ac.uknih.govnih.gov

Due to the absence of primary data on enzymatic inhibition by 4-Hydroxy-3-iodobenzohydrazide, no analysis of its inhibition kinetics (e.g., competitive, non-competitive) or binding interactions with any enzyme target can be provided.

Antioxidant Activity Assessments

There are no specific studies detailing the antioxidant capacity of 4-Hydroxy-3-iodobenzohydrazide using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. Although benzohydrazide (B10538) derivatives are generally recognized for their potential antioxidant properties, specific quantitative data (e.g., IC₅₀ values) for 4-Hydroxy-3-iodobenzohydrazide are not documented. researchgate.netpensoft.netderpharmachemica.comderpharmachemica.comnih.gove3s-conferences.orgnih.gov

Anti-Inflammatory Potential Evaluation

The anti-inflammatory potential of 4-Hydroxy-3-iodobenzohydrazide has not been evaluated in published research. While related hydrazone compounds have been explored for their anti-inflammatory effects, no specific in vitro or in vivo data exists for the subject compound. nih.govnih.govresearchgate.netnih.govnih.gov

Neuroprotective Research (In Vivo Non-Human Models)

No peer-reviewed studies detailing the in vivo effects of 4-Hydroxy-3-iodobenzohydrazide on ameliorating neurotoxicity in animal models of diseases like parkinsonism were found.

There is no available research data from in vivo, non-human studies on how 4-Hydroxy-3-iodobenzohydrazide may modulate pathways related to mitochondrial dysfunction.

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The efficacy and selectivity of benzohydrazide (B10538) derivatives are highly dependent on the nature and position of substituents on their aromatic rings. Research into related iodinated hydrazide-hydrazones has shown that modifications to the benzohydrazide portion of the molecule can significantly alter biological activity.

Studies on a series of N'-Benzoyl-2-hydroxy-3,5-diiodobenzohydrazides revealed that the presence of an electron-withdrawing group (such as F, Cl, CF₃, or NO₂) on the 4-position of the benzohydrazide ring was beneficial for both antimicrobial and cytotoxic properties. researchgate.netnih.gov This suggests that modulating the electronic properties of the phenyl ring is a key strategy for enhancing bioactivity.

The following table summarizes the inhibitory activity of various substituted salicylhydrazone derivatives against α-glucosidase, illustrating the impact of substitution patterns.

| Compound | Substitution on Phenyl Ring | % Inhibition (at 100 µM) | IC₅₀ (µM) |

| 4e | 2,4-dichloro | 92.4 ± 2.52 | 14.86 ± 0.24 |

| 4g | 4-bromo | 85.7 ± 1.59 | 15.58 ± 0.30 |

| 4i | 4-iodo | 88.6 ± 0.78 | 18.05 ± 0.92 |

| 4j | 4-nitro | 93.8 ± 1.49 | 17.56 ± 0.39 |

| Acarbose (Standard) | - | 84.7 ± 0.71 | 45.78 ± 1.95 |

Data sourced from a study on iodinated salicylhydrazone derivatives. mdpi.com

Role of the Hydrazone Moiety and Aromatic Linkers in Bioactivity

The hydrazone moiety (–CO–NH–N=CH–) is a critical pharmacophore in the structure of 4-hydroxy-3-iodobenzohydrazide derivatives, playing a central role in their diverse biological activities. nih.govmdpi.com This functional group is formed through the condensation of a hydrazide with an aldehyde or ketone. nih.govresearchgate.net The azomethine group (–NH–N=CH–) within this moiety is considered essential for the pharmacological activity observed in this class of compounds. mdpi.com

Hydrazones are known to possess a wide spectrum of biological actions, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antitubercular, and antitumoral activities. researchgate.netnih.gov The presence of the hydrazone linker is fundamental to the bioactivity of these molecules, often acting as a key structural element for interaction with biological targets. nih.gov Studies comparing acylhydrazones with their parent hydrazides have demonstrated that the formation of the hydrazone is essential for significant antimicrobial properties, indicating the importance of this structural feature. researchgate.net

The versatility of the hydrazone structure allows it to act as an intermediate in the synthesis of other heterocyclic compounds, such as 1,3,4-oxadiazolines, 2-azetidinones, and 4-thiazolidinones, further expanding the chemical space for drug discovery. nih.gov The atoms in the hydrazone linker can also participate in chelation with metal ions, which is a mechanism of action for some antitumoral and antitubercular agents. nih.gov

Influence of Halogenation (Specifically Iodine) on Pharmacological Properties

The presence of a halogen, specifically iodine, on the benzohydrazide scaffold has a profound influence on the molecule's pharmacological properties. Halogenation, particularly iodination, is a common strategy in medicinal chemistry to enhance the potency of drug candidates.

In studies of acylhydrazones, the substitution of an iodine atom on the phenyl ring was found to be favorable for antimicrobial activity. nih.govresearchgate.net The position of the iodine atom is also critical. For example, compounds featuring a 3,5-diiodosalicylidene scaffold demonstrated enhanced antimicrobial and cytotoxic properties compared to their 4-hydroxy isomers, which showed low biological activity. researchgate.netnih.gov This indicates that the spatial arrangement of the iodine and hydroxyl groups is a key determinant of efficacy.

The iodine atom contributes to the biological activity through several mechanisms. It increases the lipophilicity of the compound, which can improve membrane permeability. nih.gov Furthermore, iodine can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can stabilize the ligand-target complex and enhance binding affinity. mdpi.com Molecular modeling of iodinated salicylhydrazone derivatives has confirmed that halogen bonding can be a driving force in the formation of stable enzyme-ligand complexes. mdpi.com

The following table presents the minimum inhibitory concentrations (MIC) for selected iodinated hydrazide-hydrazones against Gram-positive bacteria, showcasing the potent effect of the iodinated scaffold.

| Compound Type | Target Organism | Lowest MIC (µM) |

| Iodinated Hydrazide-Hydrazones | Gram-positive cocci (incl. MRSA) | 7.81 |

| Iodinated Hydrazide-Hydrazones | Human pathogenic fungi | 1.95 |

Data sourced from a study on iodinated 1,2-diacylhydrazines and benzohydrazide-hydrazones. researchgate.netnih.gov

Correlation between Physicochemical Properties and Activity/Brain Permeability

The physicochemical properties of 4-hydroxy-3-iodobenzohydrazide derivatives, such as lipophilicity and polarity, are strongly correlated with their biological activity and ability to cross biological membranes, including the blood-brain barrier (BBB).

For compounds targeting the central nervous system (CNS), the ability to permeate the BBB is essential. While specific data on 4-hydroxy-3-iodobenzohydrazide is limited, general principles of BBB permeability are instructive. Molecular features such as the number of hydrogen bond donors and acceptors, molecular weight, and polarity play crucial roles. Screening compounds based on their physicochemical properties is a critical step in the development of CNS-acting drugs. dntb.gov.ua The balance between sufficient lipophilicity to cross the BBB and adequate aqueous solubility for formulation and distribution is a key challenge in ligand design.

Future Research Directions and Therapeutic Prospects

Rational Design and Synthesis of Novel 4-Hydroxy-3-iodobenzohydrazide Analogues with Enhanced Bioactivity and Specificity

The rational design and synthesis of novel analogues of 4-hydroxy-3-iodobenzohydrazide are pivotal for enhancing their biological activity and specificity. This process involves making strategic structural modifications to the parent molecule to improve its therapeutic properties. By understanding the structure-activity relationships (SAR), researchers can identify which parts of the molecule are essential for its biological effects.

One approach is the synthesis of derivatives with various substituents on the phenyl ring. For instance, introducing electron-donating or electron-withdrawing groups can alter the electronic environment of the molecule, potentially leading to stronger interactions with biological targets. The synthesis of a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives is one such example where new compounds were designed to explore anti-HIV-1 and antibacterial activities. Similarly, the creation of 4-hydroxy Pd-C-III derivatives has been explored for their potential as α-glucosidase and PTP1B dual-target inhibitors.

Another strategy involves modifying the hydrazide moiety, which is a known pharmacophore responsible for various biological activities. The synthesis of novel N-substituted 4-(ethyl methyl amino) benzohydrazide (B10538) derivatives and their subsequent conversion to 1, 3-benzothiazin-4-one derivatives has been reported. Furthermore, the condensation of 2-substituted benzohydrazide with 3-acetyl-4-hydroxycumarine has yielded compounds with antimicrobial properties.

The development of hybrid molecules, which combine the 4-hydroxy-3-iodobenzohydrazide scaffold with other known bioactive moieties, is also a promising avenue. This can lead to compounds with dual or synergistic modes of action. For example, the synthesis of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides has shown potential antiproliferative and antibacterial activities.

Table 1: Examples of Synthesized Benzohydrazide Analogues and Their Reported Activities

| Compound Class | Modification | Reported Biological Activity |

| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides | Attachment of an arylidene fragment to the carbohydrazide (B1668358) core | Antibacterial |

| 4-hydroxy Pd-C-III derivatives | Creation of a library of derivatives | α-glucosidase and PTP1B inhibition |

| N-substituted 4-(ethyl methyl amino) benzohydrazides | Thiosalicylic acid reaction to form 1, 3-benzothiazin-4-ones | Not specified in the provided context |

| 2-substituted-N'-(1-(4-hydroxycumarinyl) ethylidene) benzohydrazides | Condensation with 3-acetyl-4-hydroxycumarine | Antimicrobial |

| N-Benzimidazole-derived carboxamides | Methoxy and hydroxy substitutions | Antiproliferative, Antibacterial |

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

To fully harness the therapeutic potential of 4-hydroxy-3-iodobenzohydrazide and its analogues, it is crucial to conduct advanced mechanistic investigations. These studies aim to elucidate how these compounds exert their effects at the molecular and cellular levels. Understanding the precise mechanism of action is fundamental for optimizing drug candidates and identifying potential new applications.

Molecular docking studies can predict the binding conformations of these compounds to their target proteins. For example, docking studies have been used to correlate the in vitro anticancer activities of some hydrazide derivatives with their binding to specific protein targets. Spectroscopic experiments can further probe the interaction between a compound and its target. For instance, fluorescence quenching studies have demonstrated how a derivative can alter the secondary structure and conformation of an enzyme like α-glucosidase.

Cellular thermal shift assays are another powerful tool to confirm direct target engagement within a cellular environment. Furthermore, investigating the effects of these compounds on specific cellular pathways is essential. For example, studies have explored how certain compounds modulate pathways involved in inflammation, such as those involving miRNA128a and TLR4.

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly important strategy for treating complex diseases like cancer and neurodegenerative disorders. These diseases often involve multiple biological pathways, making single-target drugs less effective. Designing 4-hydroxy-3-iodobenzohydrazide analogues with multi-targeting capabilities could lead to more efficacious therapies.

This approach involves intentionally designing molecules that can bind to several disease-relevant targets simultaneously, which can enhance therapeutic efficacy and potentially reduce the development of drug resistance. For instance, a rationally designed compound could inhibit multiple kinases involved in a cancer signaling pathway. The development of norfloxacin (B1679917) hydroxamic acid derivatives with additional metal-chelating and hydrophobic groups was intended to enable interactions with multiple drug targets.

Identifying multi-target agents can be facilitated by computational methods that predict the promiscuity of a compound, which is its ability to bind to multiple targets. This strategy has been successfully applied in designing dual-target inhibitors, such as those for α-glucosidase and PTP1B, which are relevant for treating type 2 diabetes mellitus. The concept of "one drug-multiple targets" also has significant applications in drug repurposing, where existing drugs are investigated for new therapeutic uses.

Innovations in Sustainable and Scalable Green Synthetic Routes for Production

The development of environmentally friendly and efficient methods for synthesizing 4-hydroxy-3-iodobenzohydrazide and its derivatives is crucial for sustainable pharmaceutical production. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

One innovative approach is the use of microwave irradiation, which can significantly shorten reaction times and increase yields compared to conventional heating methods. The synthesis of 4-hydroxybenzoic acid hydrazide derivatives has been achieved in minutes using a lab-made microwave and water as a solvent, demonstrating a significant improvement over traditional methods that require hours of reflux in organic solvents.

Another green strategy is the use of reusable catalysts. L-proline, an organocatalyst, has been successfully used for the synthesis of hydrazide derivatives under mild conditions. This method offers advantages such as easy workup, high purity of products, and the ability to reuse the catalyst for multiple cycles without a significant loss in yield. The use of safer reagents is also a key aspect of green synthesis. For example, KBrO3 has been used as a source of bromide in the synthesis of a brominated vanillin (B372448) derivative, avoiding the direct use of hazardous elemental bromine.

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Novel Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of novel therapeutic compounds. These technologies can analyze vast datasets of chemical structures and biological activities to predict the properties of new molecules, thereby reducing the time and cost associated with traditional drug development.

Machine learning models, such as multiple linear regression and support vector machines, can be constructed to understand the structure-activity relationships of a series of compounds. These models can identify key structural features that are crucial for biological activity, guiding the design of more potent analogues. For instance, ML has been used to design allatostatin analogues with potent juvenile hormone-inhibiting activity by identifying desirable chemical groups at specific positions in the molecule.

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-3-iodobenzohydrazide, and how can regioselectivity challenges be addressed?

Methodological Answer: Synthesis typically involves coupling 3-iodo-4-hydroxybenzoic acid with hydrazine under reflux conditions. Regioselectivity issues arise due to competing iodination and hydroxyl group reactivity. To mitigate this:

- Use protective groups (e.g., acetyl for hydroxyl) before iodination to direct substitution .

- Optimize reaction temperature (70–90°C) and catalysts (e.g., H₂SO₄ or DCC) to favor hydrazide formation .

- Monitor progress via TLC or HPLC to isolate intermediates.

Q. How can spectroscopic methods be employed to characterize 4-Hydroxy-3-iodobenzohydrazide?

Methodological Answer:

- NMR : Analyze and spectra to confirm hydroxyl (-OH, δ ~10 ppm) and hydrazide (-NH-NH₂, δ 4–6 ppm) groups. Compare with analogous compounds (e.g., 4-Hydroxybenzaldehyde derivatives) .

- IR : Identify characteristic peaks for C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

- X-ray crystallography : Resolve crystal structure to confirm iodine positioning and hydrogen bonding patterns .

Q. What stability considerations are critical for storing 4-Hydroxy-3-iodobenzohydrazide in laboratory settings?

Methodological Answer:

- Store in amber vials at 2–8°C to prevent photodegradation of the iodine substituent .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis of the hydrazide bond) .

- Use HPLC-PDA to quantify degradation products and establish shelf-life .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of 4-Hydroxy-3-iodobenzohydrazide in biological systems?

Methodological Answer:

- Target identification : Use computational docking (e.g., AutoDock Vina) with protein databases (PDB) to predict binding sites .

- Biochemical assays : Measure enzyme inhibition (e.g., IC₅₀ values) for kinases or oxidoreductases linked to its bioactivity .

- Metabolomic profiling : Track biomarker changes (e.g., 4-Hydroxybenzoic acid derivatives) in cell cultures using LC-MS/MS .

Q. How should contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

- Standardize protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time) .

- Apply false discovery rate (FDR) control (Benjamini-Hochberg method) to adjust for multiple hypothesis testing in high-throughput screens .

- Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational modeling approaches are effective for predicting the reactivity of 4-Hydroxy-3-iodobenzohydrazide?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites for substitution .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to assess aggregation tendencies .

- Leverage SMILES/InChI descriptors from PubChem to train QSAR models for toxicity prediction .

Q. How can synergistic effects of 4-Hydroxy-3-iodobenzohydrazide in combination therapies be systematically studied?

Methodological Answer:

- Isobologram analysis : Determine additive/synergistic effects with anticancer agents (e.g., cisplatin) using fixed-ratio combinations .

- Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathways modulated by combination therapy .

- Pharmacokinetic modeling : Use compartmental models to predict tissue distribution and clearance interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.